Benzyl fumarate
Overview
Description
Benzyl fumarate is a chemical compound that is commonly used in scientific research. It is a type of ester that is formed by the reaction of fumaric acid and benzyl alcohol. Benzyl fumarate has been found to have various biochemical and physiological effects, making it a valuable tool in the field of research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Benzyl fumarate has been studied for its synthesis methods and potential antimicrobial applications. Zhou Chang-yi (2010) found that mono-benzyl fumarate, synthesized through a two-step process involving esterification and isomerization, exhibited strong antibacterial activity, suggesting its use as an antimicrobial sterilization agent (Zhou Chang-yi, 2010).
Microwave-Assisted Synthesis
Another study by Z. Xiuqin et al. (2010) focused on the synthesis of benzyl fumarate under microwave irradiation, which proved to be a convenient method with high yields. This approach emphasized the benefits of microwave-assisted synthesis in terms of convenience and efficiency (Z. Xiuqin et al., 2010).
Enzyme Studies
Benzylsuccinate synthase, an enzyme closely related to the fumarate addition reaction, has been extensively studied. Bharadwaj et al. (2013) used computational methods to deduce the structure of the enzyme's catalyticsubunit and elucidate the molecular basis for the fumarate addition reaction. This study revealed distinct binding pockets at the active site and identified critical residues for substrate binding, contributing to our understanding of enzymatic processes involving fumarate and benzyl compounds (Bharadwaj, Dean, & Maupin, 2013).
Fumarase Interaction
In a study by G. Rogers et al. (1976), the interaction between benzyl bromide and fumarase was explored, revealing the selective alkylation of sulfur nucleophiles such as methionine and cysteine. This research provided insights into the enzyme's inactivation mechanism and substrate specificity, highlighting the chemical properties of benzyl fumarate derivatives (Rogers, Shaltiel, & Boyer, 1976).
Anaerobic Degradation
The role of benzylsuccinate synthase in the anaerobic degradation of monoaromatic hydrocarbons, such as toluene, was investigated by Chakraborty and Coates (2004). They highlighted the importance of the fumarate addition reaction in the catabolic process, providing valuable insights into biodegradation pathways involving benzyl fumarate and related compounds (Chakraborty & Coates, 2004).
properties
IUPAC Name |
dibenzyl (E)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZVJYPXOWWFSW-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl fumarate | |
CAS RN |
538-64-7 | |
Record name | Benzyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K095ZNL0LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.